molecular formula C10H22Cl2N2O4 B1228943 Mannomustine CAS No. 576-68-1

Mannomustine

Cat. No. B1228943
CAS RN: 576-68-1
M. Wt: 305.2 g/mol
InChI Key: MQXVYODZCMMZEM-ZYUZMQFOSA-N
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Description

Synthesis Analysis

The synthesis of Mannomustine and related compounds often involves catalytic asymmetric reactions, a cornerstone in organic synthesis. For instance, the catalytic asymmetric direct Mannich reaction is a pivotal method for creating alpha, beta-diamino acids with high stereocontrol, leveraging either organometallic or organic chiral catalysts. This method has been instrumental in assembling non-proteinogenic amino acid derivatives, showcasing the versatility and biological significance of these compounds (Arrayás & Carretero, 2009).

Molecular Structure Analysis

Molecular dynamics studies, particularly on multi-mannosides, reveal the structural rigidity and flexibility essential for their interaction with biological molecules. For example, the synthesis and structural analysis of multi-valent mannosides demonstrate the importance of their spatial arrangement for binding affinities, offering insights into the molecular basis of Mannomustine's interactions (Gouin et al., 2007).

Chemical Reactions and Properties

The versatility of Mannomustine in chemical reactions is highlighted by its involvement in various Mannich-type reactions, which are pivotal for constructing nitrogen-containing compounds. These reactions are highly asymmetric, enabling the synthesis of critical intermediates for further chemical transformations (Trost & Terrell, 2003).

Physical Properties Analysis

The physical properties of Mannomustine and related compounds can be inferred from their synthesis and molecular structure. For instance, the development of a force field topology database for glycoclusters and subsequent molecular dynamics studies shed light on their physical behavior, including rigidity and flexibility, which are crucial for their biological activity (Gouin et al., 2007).

Chemical Properties Analysis

The chemical properties of Mannomustine derivatives are significantly influenced by their synthesis and molecular framework. The asymmetric Mannich reactions provide a pathway to synthesize beta-amino acids and amino alcohols with high enantioselectivity, showcasing the compound's ability to form stable and active intermediates for further chemical modifications (Trost & Terrell, 2003).

Scientific Research Applications

Mannitol in Plant Pathogen Interaction

Mannitol, a component related to Mannomustine, has been observed to play a significant role in the interaction between the rust fungus Uromyces fabae and its host plant Vicia faba. The polyol mannitol serves dual functions: as a carbohydrate storage compound and as a scavenger of reactive oxygen species. This finding suggests its significant role in the physiology of plant-pathogen interactions and its potential as a target for controlling plant diseases (Voegele et al., 2005).

Mannitol in Stroke Research

Research on mannitol has investigated its effects in stroke treatment. However, evidence from randomized clinical trials is insufficient to conclude its effectiveness in acute stroke. The lack of large-scale, randomized trials makes it difficult to support the routine use of mannitol in stroke patients (Bereczki et al., 2000).

Artificial Neural Networks in Biotechnology

Mannitol has connections to the use of artificial neural networks (ANNs) in biotechnology. ANNs have become crucial in analyzing complex data in biotechnology, highlighting the importance of advanced computational methods in understanding and utilizing biochemical compounds like mannitol (Klyuchko, 2017).

Mannose in Biomedical Applications

Mannose, structurally related to mannitol, has significant applications in biomedical research. Its role in synthesizing glycoproteins and immune regulation has led to its increasing use in treating various diseases, including cancer and diabetes (Wei et al., 2020).

Drug Discovery and Development

The broader field of drug discovery, including compounds like Mannomustine, has been profoundly influenced by molecular biology and genomic sciences. This research has enriched therapeutic options and provided insights into the genetic basis of diseases, thereby facilitating targeted drug development (Drews, 2000).

Nanotechnology in Drug Delivery

The development of nanostructured formulations, like those for lysomustine (related to Mannomustine), aims to increase drug bioavailability and reduce toxicity. This research area is crucial for enhancing the efficacy and safety of cancer treatments (Lantsova et al., 2012).

Mannans in Food Products

Mannans, a class of polysaccharides related to mannitol, have wide applications in the food industry. Their roles in texture improvement, health benefits, and use in various food products highlight their significance in food technology (Singh et al., 2018).

Mannitol as a Mucosal Adjuvant

Research on oxidatively coupled mannan (mannitol) has explored its potential as a mucosal adjuvant for vaccine development. Its ability to enhance immunogenicity without toxicity presents promising applications in vaccine research (Stambas et al., 2002).

properties

IUPAC Name

(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22Cl2N2O4/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12/h7-10,13-18H,1-6H2/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXVYODZCMMZEM-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020798
Record name Mannomustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mannomustine

CAS RN

576-68-1
Record name Mannomustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannomustine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannomustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mannomustine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MANNOMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E60VWA40D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
333
Citations
AM Barlow, JT Leeming, JF Wilkinson - British Medical Journal, 1959 - ncbi.nlm.nih.gov
… Another cytostatic preparation that has been tried more recently is mannomustine (1: 6 - bis(… Further courses of mannomustine were given in six cases (Nos. 2, 3, 5, 6, 9, and 12). The …
Number of citations: 7 www.ncbi.nlm.nih.gov
E Mortensen - Scandinavian Journal of Haematology, 1965 - Wiley Online Library
During incubation of erythrocytes with Natulan® and Degranol® a depression of the concentrations of reduced glutathione and adenosine triphosphate and an increase of the osmotic …
Number of citations: 5 onlinelibrary.wiley.com
A Green - British Medical Journal, 1959 - ncbi.nlm.nih.gov
Quarantine Outmoded SIR,-I agree entirely with the opinion expressed by Sir George Pickering (Journal, August 29, p. 305) that small children ought to be exposed to mumps and …
Number of citations: 2 www.ncbi.nlm.nih.gov
H Yarrow - British Medical Journal, 1959 - ncbi.nlm.nih.gov
Recently, when staying in the South of England, a doctor who retired 12 years ago and is now 89 was taken ill and seen by a local doctor, who, two days later, called in a consultant who …
Number of citations: 5 www.ncbi.nlm.nih.gov
C Selle, S Eckhardt - International Journal of Clinical Practice, 1961 - Wiley Online Library
Mannomustine (Degranol), the mannitol derivative of the chloroethylamino radicle, has been in use for five years in Hungary, in the treatment of tumours and leukaemia. Its chemical …
Number of citations: 7 onlinelibrary.wiley.com
MC Berenbaum, IN Brown - Immunology, 1964 - ncbi.nlm.nih.gov
Mice were injected with TAB vaccine and, 2 days later, with various doses of different compounds. The relation between dose of compound, mortality and antibody production was …
Number of citations: 167 www.ncbi.nlm.nih.gov
H CH2CH2CI - ncbi.nlm.nih.gov
… Mannomustine is a white crystalline compound readily soluble in water, but insoluble in … Mannomustine is put up in ampoules of 50 mg., and the recommended dosage is 50-100 mg…
Number of citations: 6 www.ncbi.nlm.nih.gov
K Lapis - 1969 - osti.gov
… substances on; CYCLOPHOSPHAMIDE/radiomimetic effects of, on ultrastructure of tumor cells; VINBLASTINE/radiomimetic effects of, on ultrastructure of tumor cells; MANNOMUSTINE/…
Number of citations: 3 www.osti.gov
E Minker, G Blazso - European journal of drug metabolism and …, 1987 - Springer
The effect of four alkylating agents, such as dibenamine, phenoxybenzamine, mannomustine and cyclophosphamide, was studied on the isolated sympathetic ganglion of the frog. It has …
Number of citations: 2 link.springer.com
MW Whitehouse, MM Droge, RF Struck - Proc. W. Pharmac. Soc., 1972
Number of citations: 5

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